Dual Aryl Substitution Confers Distinct Steric and Electronic Profile vs. Mono-Substituted Analogs
N-(4-Acetylphenyl)-N-benzylmethanesulfonamide features a methanesulfonamide nitrogen that is disubstituted with both a 4-acetylphenyl group and a benzyl group. In contrast, close analogs such as N-(4-acetylphenyl)methanesulfonamide (CAS 5317-89-5) and N-benzylmethanesulfonamide (CAS 3989-45-5) contain only one of these aromatic substituents, leaving the nitrogen with a hydrogen atom [1][2]. This tertiary sulfonamide structure eliminates a hydrogen bond donor, altering molecular recognition and physicochemical properties, which can translate to differential target binding and ADME behavior.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | N,N-disubstituted methanesulfonamide (tertiary sulfonamide) with 4-acetylphenyl and benzyl groups |
| Comparator Or Baseline | N-(4-acetylphenyl)methanesulfonamide: secondary sulfonamide with H; N-benzylmethanesulfonamide: secondary sulfonamide with H |
| Quantified Difference | Elimination of one H-bond donor; increased molecular volume and hydrophobicity |
| Conditions | Computational and structural chemistry principles |
Why This Matters
This structural difference can significantly impact target selectivity and pharmacokinetics, making the compound a preferred choice for applications requiring a fully substituted sulfonamide motif.
- [1] PubChem. N-(4-Acetylphenyl)methanesulfonamide (CID 209472). View Source
- [2] PubChem. N-Benzylmethanesulfonamide (CID 75685). View Source
